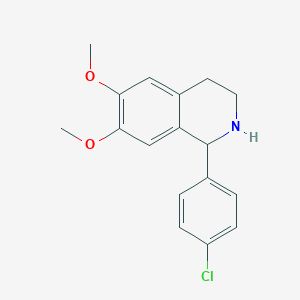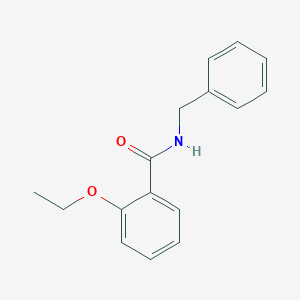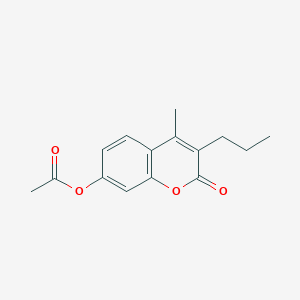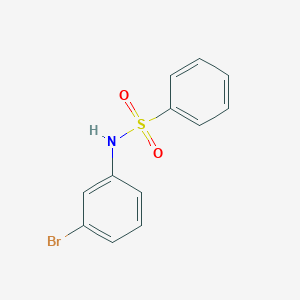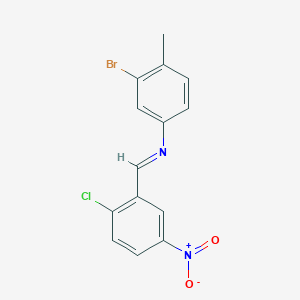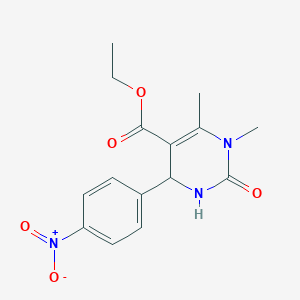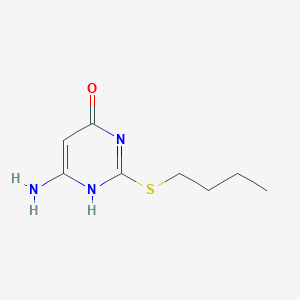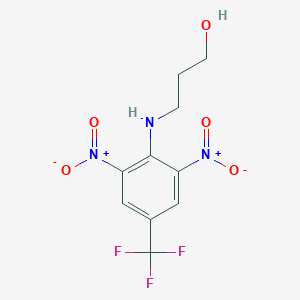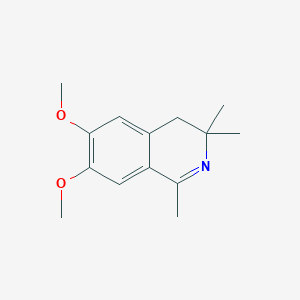
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline, also known as Huperzine A, is a naturally occurring alkaloid compound derived from the Huperzia serrata plant. It has been used in traditional Chinese medicine for centuries to treat various ailments, including fever, inflammation, and cognitive impairment. In recent years, Huperzine A has gained attention for its potential as a treatment for Alzheimer's disease and other cognitive disorders.
Wirkmechanismus
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A works by inhibiting the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, including memory, attention, and learning. By increasing acetylcholine levels, 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A is thought to improve cognitive function in individuals with Alzheimer's disease and other cognitive disorders.
Biochemische Und Physiologische Effekte
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A has been shown to have a variety of biochemical and physiological effects. It can improve blood flow to the brain, protect neuronal cells from oxidative stress, and increase acetylcholine levels. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A in lab experiments is its ability to improve cognitive function in animal models. This makes it a useful tool for studying the mechanisms of cognitive impairment and potential treatments for cognitive disorders. However, there are also limitations to using 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A in lab experiments. For example, it can be difficult to control dosages and ensure consistent results across different studies.
Zukünftige Richtungen
There are many potential future directions for research on 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A. One area of interest is its potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is its use in combination with other drugs or therapies to improve cognitive function. Additionally, there is ongoing research into the safety and efficacy of 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A as a treatment for Alzheimer's disease and other cognitive disorders.
Synthesemethoden
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A can be extracted from the Huperzia serrata plant or synthesized in a laboratory setting. The most common synthesis method involves the use of acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of acetylcholine in the brain. This process leads to an increase in acetylcholine levels, which is thought to improve cognitive function.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A has been extensively studied for its potential as a treatment for Alzheimer's disease and other cognitive disorders. In vitro studies have shown that 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A can protect neuronal cells from oxidative stress and improve cognitive function. Animal studies have also shown promising results, with 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A improving memory and learning in rats and mice.
Eigenschaften
CAS-Nummer |
121064-15-1 |
|---|---|
Produktname |
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline |
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
6,7-dimethoxy-1,3,3-trimethyl-4H-isoquinoline |
InChI |
InChI=1S/C14H19NO2/c1-9-11-7-13(17-5)12(16-4)6-10(11)8-14(2,3)15-9/h6-7H,8H2,1-5H3 |
InChI-Schlüssel |
GHDJZAVHDPGMGK-UHFFFAOYSA-N |
SMILES |
CC1=NC(CC2=CC(=C(C=C12)OC)OC)(C)C |
Kanonische SMILES |
CC1=NC(CC2=CC(=C(C=C12)OC)OC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



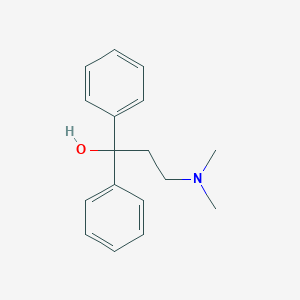
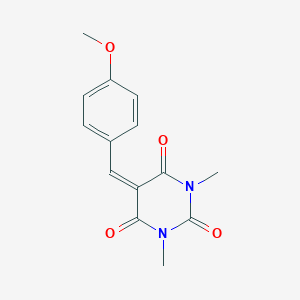
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
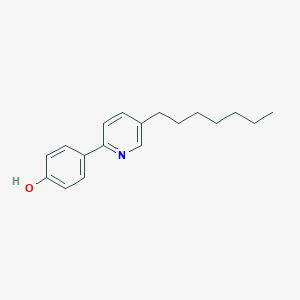
![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
